Potency Benchmarking: L-687908 IC50 and CIC95 Values Against HIV-1 Protease
L-687908 demonstrates nanomolar inhibitory potency in both purified enzyme and cell-based assays. In enzyme assays, an IC50 value as low as 0.04 nM has been reported, placing it among the high-potency HIV-1 protease inhibitors . In a cellular context using MT4 cells infected with HIV-1 NL4-3, L-687908 inhibits viral replication with an IC50 of 0.130 nM [1]. A separate study reports a CIC95 (Concentration for 95% Inhibition) of 12 nM, providing a standardized benchmark for achieving near-complete viral suppression in vitro [2]. For procurement context, these values can be compared to other HIV-1 protease inhibitors such as amprenavir (Ki = 0.6 nM) and lopinavir (Ki = 1.3 pM), highlighting the need for direct experimental validation rather than extrapolation.
| Evidence Dimension | Inhibitory Potency (IC50 / CIC95) |
|---|---|
| Target Compound Data | IC50 = 0.04 nM (enzymatic); IC50 = 0.130 nM (cellular); CIC95 = 12 nM |
| Comparator Or Baseline | Amprenavir (Ki = 0.6 nM); Lopinavir (Ki = 1.3 pM); Ritonavir (EC50 = 22 nM) |
| Quantified Difference | L-687908 IC50 (0.130 nM) is approximately 169-fold lower than Ritonavir EC50 (22 nM) |
| Conditions | Enzymatic assay; MT4 cells infected with HIV-1 NL4-3; Cell culture |
Why This Matters
This quantitative potency profile allows researchers to select L-687908 based on specific assay requirements, ensuring appropriate compound concentrations are used to achieve desired levels of inhibition.
- [1] BindingDB. PrimarySearch_ki entry for L-687908 (BDBM50519087). View Source
- [2] PeptideDB. L-687908 Product Datasheet. View Source
